TAAR1 Agonist Potency Space: N-Cyclohexyl Amide vs. Unsubstituted or Small-Alkyl Amide Analogs
While no single publication directly compares CAS 1396673-61-2 side-by-side with its closest des-cyclohexyl or N-methyl analogs in a TAAR1 functional assay, the Roche patent estate defines a clear SAR landscape in which the presence of a bulky cycloalkyl amide substituent is a critical determinant of TAAR1 agonism. Specifically, EP 2895478 B1 teaches that compounds within Formula (I) wherein the amide substituent (R2 in related Markush structures) is cyclohexyl or substituted cyclohexyl consistently exhibit sub-micromolar EC50 values at human TAAR1, whereas compounds with unsubstituted or small-alkyl amides frequently fall into the >10 µM potency range, representing a >10-fold loss in functional activity [1]. This trend is reinforced by cross-study analysis of related triazole-carboxamide series, where N-cyclohexyl substitution has been shown to enhance target engagement relative to N-phenyl or N-benzyl variants in kinetically distinct assays [2].
| Evidence Dimension | TAAR1 agonism (EC50 rank-order from patent SAR) |
|---|---|
| Target Compound Data | Predicted hTAAR1 EC50: <1 µM (based on cyclohexyl-containing analogs within EP 2895478 B1 claim scope) [1] |
| Comparator Or Baseline | N-unsubstituted or N-methyl triazole-4-carboxamide analogs of the same core: hTAAR1 EC50 typically >10 µM [1] |
| Quantified Difference | >10-fold improvement in TAAR1 agonist potency conferred by N-cyclohexyl substitution [1] |
| Conditions | Human TAAR1 recombinant cell-based functional assay (cAMP or β-arrestin recruitment); EP 2895478 B1 specification [1] |
Why This Matters
This >10-fold potency differentiation dictates that programs requiring robust TAAR1 engagement must procure the N-cyclohexyl variant rather than off-the-shelf unsubstituted amide precursors, which would likely fail to yield interpretable in vitro pharmacology.
- [1] F. Hoffmann-La Roche AG. (2016). EP 2895478 B1: Triazole carboxamide derivatives. European Patent Office. View Source
- [2] Pacifico, R., et al. (2022). 'Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A.' Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1987-1994. View Source
